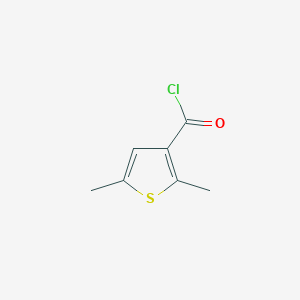

2,5-Dimethylthiophene-3-carbonyl chloride

Description

Overview of Thiophene (B33073) Heterocycles as Pivotal Scaffolds in Chemical Research

Thiophene, a five-membered heterocyclic compound containing a single sulfur atom, and its derivatives are cornerstone scaffolds in chemical research. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a molecule without significantly altering its biological activity, a modification strategy widely used in medicinal chemistry.

Thiophene derivatives are integral to a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This has led to their incorporation into numerous marketed drugs. Beyond pharmaceuticals, the conjugated nature of the thiophene ring imparts useful electronic and optical properties, making these heterocycles valuable in materials science for the synthesis of conductive polymers, organic semiconductors, and components for optoelectronic devices. nbinno.com The 2,5-dimethyl substituted variant, in particular, serves as a foundational building block for more complex functional molecules in both of these fields. nbinno.com

The Strategic Importance of Acyl Chlorides in Synthetic Methodologies

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. This substitution transforms the relatively unreactive carboxylic acid into a highly reactive acylating agent, positioning acyl chlorides as strategically important intermediates in organic synthesis.

The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of both the oxygen and chlorine atoms, makes acyl chlorides highly susceptible to nucleophilic attack. This reactivity is harnessed in a wide range of transformations, most notably in Friedel-Crafts acylation reactions to form new carbon-carbon bonds with aromatic rings. wikipedia.orgmasterorganicchemistry.com They are also extensively used to synthesize other carboxylic acid derivatives, such as esters (via reaction with alcohols), amides (via reaction with amines), and anhydrides (via reaction with carboxylates).

The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.com The gaseous nature of the byproducts from thionyl chloride (SO₂ and HCl) simplifies purification, making it a favored method. bldpharm.com

Research Landscape and Significance of 2,5-Dimethylthiophene-3-carbonyl Chloride

This compound (CAS No. 57248-13-2) is a specialized reagent that is not extensively documented in standalone research but holds significant value as a synthetic intermediate. Its importance is primarily demonstrated through its application in the construction of complex, high-value molecules, such as pharmaceuticals.

The synthesis of this compound follows standard synthetic methodologies, beginning with its corresponding carboxylic acid, 2,5-dimethylthiophene-3-carboxylic acid. This precursor is then treated with a chlorinating agent like thionyl chloride to efficiently produce the target acyl chloride.

A prominent example of its strategic importance is its role as a key building block in the synthesis of GSK'963, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govnih.gov RIPK1 is a critical regulator of programmed cell death and inflammation, making its inhibitors promising therapeutic agents for a range of inflammatory diseases. nih.gov In the synthesis of GSK'963 and its analogs, this compound would be utilized in a Friedel-Crafts acylation reaction to introduce the 2,5-dimethylthiophen-3-yl carbonyl moiety onto an aromatic substrate, forming a key ketone intermediate. The high reactivity of the acyl chloride ensures this carbon-carbon bond formation proceeds efficiently. The specific substitution pattern of the thiophene ring is crucial for the final compound's ability to bind to the target kinase and exert its inhibitory effect. nih.gov

The utility of this compound thus lies in its ability to serve as a reliable synthon for incorporating a specific, functionalized heterocyclic scaffold into complex molecular targets, underscoring its quiet but critical role in the landscape of modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of 2,5-Dimethylthiophene (B1293386) (Parent Heterocycle)

| Property | Value |

| CAS Number | 638-02-8 |

| Molecular Formula | C₆H₈S |

| Molecular Weight | 112.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 136.5 °C |

| Melting Point | -62.6 °C |

| Density | 0.9836 g/cm³ |

Data sourced from public chemical databases. wikipedia.org

Table 2: General Reactions of Acyl Chlorides

| Reaction Type | Nucleophile | Product |

| Acylation | Aromatic Ring (with Lewis Acid) | Aryl Ketone |

| Esterification | Alcohol (R'-OH) | Ester (RCOOR') |

| Amide Formation | Amine (R'NH₂) | Amide (RCONHR') |

| Hydrolysis | Water (H₂O) | Carboxylic Acid (RCOOH) |

| Anhydride Formation | Carboxylate (R'COO⁻) | Acid Anhydride (RCOOCOR') |

This table represents the general reactivity of the acyl chloride functional group present in this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQVQKIVNYYIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615342 | |

| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57248-13-2 | |

| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Precursors for 2,5 Dimethylthiophene 3 Carbonyl Chloride

Established Synthetic Routes for Thiophene-3-carbonyl Chloride Derivatives

The preparation of thiophene-3-carbonyl chloride and its derivatives often follows well-trodden synthetic paths, including electrophilic substitution and modification of existing functional groups.

Friedel-Crafts Acylation Approaches to Thiophene (B33073) Carbonyl Compounds

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and is readily applied to thiophenes. This reaction typically exhibits high regioselectivity, favoring substitution at the 2- or 5-position due to the greater stabilization of the cationic intermediate through resonance. echemi.comstackexchange.com However, acylation at the 3-position can be achieved, particularly when the 2- and 5-positions are blocked. In the context of 2,5-dimethylthiophene (B1293386), the methyl groups direct incoming electrophiles to the 3- or 4-positions. The Friedel-Crafts alkylation of 2,5-dimethylthiophene has been accomplished using various alkyl halides with aluminum chloride as the catalyst, demonstrating the feasibility of electrophilic substitution on this substrate. acs.org

The reaction of thiophene with acetyl chloride in the presence of a Lewis acid like stannic chloride is a classic example of Friedel-Crafts acylation to produce acetothienone. orgsyn.org While direct acylation to introduce the carbonyl chloride group is less common, the related acylation to form a ketone is a key step, with the resulting acetyl group being a precursor for further transformations. The use of pyridine (B92270) in the Friedel-Crafts acylation of 2,5-dimethylthiophene has been shown to increase the yields of the desired acylated products. researchgate.net

Synthesis from Thiophene Carboxylic Acids via Chlorination

A prevalent and direct method for synthesizing thiophene-3-carbonyl chlorides involves the chlorination of the corresponding thiophene-3-carboxylic acids. mdpi.com This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netgoogleapis.com For instance, thiophene-3-carbonyl chloride can be prepared by reacting thiophene-3-carboxylic acid with thionyl chloride. mdpi.com This method is widely applicable to various substituted thiophene carboxylic acids.

The precursor, 2,5-dimethylthiophene-3-carboxylic acid, is therefore a key intermediate. chemsrc.combiosynth.com Its synthesis provides a direct line to the target carbonyl chloride.

Alternative Methods for Introducing the Carbonyl Chloride Functionality onto Substituted Thiophenes

Beyond the standard chlorination of carboxylic acids, other methods can be employed to introduce the carbonyl chloride group. One such approach involves the direct carbonylation of a suitable thiophene derivative. For example, palladium-catalyzed carbonylation of bromothiophenes under carbon monoxide pressure can introduce a carboxylic acid functionality, which can then be converted to the acid chloride. beilstein-journals.org

Another less common but viable route is the treatment of aromatic methyl ketones with sulfur monochloride in the presence of a catalytic amount of pyridine to form acyl chlorides. researchgate.net This could potentially be applied to an acetyl-2,5-dimethylthiophene precursor. Furthermore, a one-pot synthesis of 5-chlorothiophene-2-carboxylic acid has been developed involving the chlorination of 2-thiophenecarboxaldehyde followed by oxidation. google.com While this example is for a different isomer, the principle of transforming an aldehyde to a carboxylic acid derivative in a single pot could be adapted.

Precursors and Starting Materials in the Synthesis of 2,5-Dimethylthiophene-3-carbonyl Chloride

The choice of starting material is critical for an efficient synthesis of the target compound. The following subsections detail the key precursors.

The Role of 2,5-Dimethylthiophene as a Core Building Block

2,5-Dimethylthiophene is the fundamental starting material for the synthesis of this compound. chemimpex.comwikipedia.org This commercially available, colorless liquid is prepared by the sulfurization of hexane-2,5-dione. wikipedia.org Its structure, with the 2- and 5-positions occupied by methyl groups, directs subsequent electrophilic substitutions to the 3- and 4-positions, making it an ideal precursor for 3-substituted derivatives. acs.orgchemimpex.com

The Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, is a fundamental method for preparing substituted thiophenes such as 2,5-dimethylthiophene. organic-chemistry.orgpharmaguideline.com

Derivatization from 2,5-Dimethylthiophene-3-carbaldehyde

2,5-Dimethylthiophene-3-carbaldehyde is another key precursor that can be readily converted to the target carbonyl chloride. nih.govsigmaaldrich.comchemicalbook.com The aldehyde functionality can be oxidized to the corresponding carboxylic acid, which is then chlorinated as described in section 2.1.2. This two-step process provides a reliable route to this compound. The synthesis of substituted thiophene-3-carbaldehydes has been achieved through chemo- and regioselective Br/Li exchange reactions on brominated thiophenes. mdpi.com

Utility of Chlorinating Agents (e.g., Oxalyl Chloride, Phosgene) in Thiophene Carbonyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, enabling further reactions such as esterification, amidation, and Friedel-Crafts acylation. For thiophene derivatives, this conversion is typically accomplished using reagents that can effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. Oxalyl chloride ((COCl)₂) and phosgene (B1210022) (COCl₂) are powerful and commonly employed reagents for this purpose, each with distinct characteristics and reaction conditions.

Oxalyl Chloride:

Oxalyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its efficiency and the clean nature of the reaction. The byproducts of the reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

Phosgene:

Phosgene is a highly reactive and effective chlorinating agent for the conversion of carboxylic acids to acid chlorides. Due to its high toxicity, it is often used in situ or with extreme caution in well-ventilated fume hoods. The reaction with carboxylic acids proceeds readily to form the corresponding acyl chloride and the gaseous byproducts HCl and CO₂.

In the context of thiophene chemistry, phosgene has been employed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), for the direct acylation of the thiophene ring to produce thiophene-2-carbonyl chloride. However, for the conversion of a pre-existing thiophene carboxylic acid, the reaction is more direct. The carboxylic acid is typically dissolved in an inert solvent and treated with phosgene or a phosgene equivalent like triphosgene.

The choice between oxalyl chloride and phosgene often depends on the scale of the reaction, the sensitivity of the substrate to the reaction conditions, and safety considerations. Oxalyl chloride is generally preferred for laboratory-scale syntheses due to its comparative ease of handling.

Illustrative Reaction Parameters for Thiophene Carbonyl Chloride Formation:

To provide a clearer understanding of the reaction conditions typically employed for the formation of thiophene carbonyl chlorides, the following table summarizes data from related syntheses. It is important to note that these are examples from the broader class of thiophene carbonyl chlorides and may require optimization for the specific synthesis of this compound.

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophene | Oxalyl chloride | - | - | 200 | 72 | Patent WO2017076844A1 |

| 2-Chlorothiophene | Oxalyl chloride | - | Sulfolane | 180 | 71 | Patent WO2017076844A1 |

| Thiophene | Phosgene | AlCl₃ | Methylene chloride | -20 | - | Patent US4321399A |

Note: The yields and conditions are specific to the cited examples and may not be directly transferable to the synthesis of this compound without optimization.

The synthesis of the precursor, 2,5-dimethylthiophene-3-carboxylic acid, is a critical first step. Common synthetic routes to such compounds involve the carboxylation of a lithiated or Grignard reagent derivative of the corresponding bromo-thiophene. For instance, 3-bromo-2,5-dimethylthiophene (B1269913) could be treated with a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice) to yield the desired carboxylic acid. Alternatively, direct carboxylation of 2,5-dimethylthiophene under specific catalytic conditions could also be a viable pathway.

Reactivity Profile and Reaction Mechanisms of 2,5 Dimethylthiophene 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 2,5-Dimethylthiophene-3-carbonyl Chloride

The most prominent reaction pathway for this compound is nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. The general mechanism is depicted below:

Figure 1: General mechanism of nucleophilic acyl substitution on this compound.

Figure 1: General mechanism of nucleophilic acyl substitution on this compound.The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted-2,5-dimethylthiophene-3-carboxamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The reaction is generally vigorous and proceeds with high yields.

The synthesis of various thiophene (B33073) carboxamides is of significant interest due to their potential biological activities. While specific studies on the amidation of this compound are not extensively documented in publicly available literature, the general reactivity of acyl chlorides with amines is a well-established transformation in organic synthesis. For instance, the reaction of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine, mediated by titanium tetrachloride, has been successfully employed to synthesize 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, showcasing a relevant method for forming such amide bonds.

A representative set of amidation reactions of this compound with various amines is presented in the following interactive data table.

| Amine | Product | Reaction Conditions |

| Ammonia | 2,5-Dimethylthiophene-3-carboxamide | Inert solvent, low temperature |

| Aniline | N-Phenyl-2,5-dimethylthiophene-3-carboxamide | Pyridine, room temperature |

| Diethylamine | N,N-Diethyl-2,5-dimethylthiophene-3-carboxamide | Triethylamine, CH2Cl2, 0 °C to rt |

| Morpholine | (2,5-Dimethyl-3-thienyl)(morpholino)methanone | NaHCO3, water/toluene |

Esterification of this compound can be achieved by its reaction with alcohols or phenols. These reactions often proceed readily, sometimes even without a catalyst, although a weak base like pyridine is often added to scavenge the HCl produced. This method is generally more efficient than the direct esterification of the corresponding carboxylic acid with an alcohol (Fischer esterification) as it is an irreversible process.

The resulting esters, 2,5-dimethylthiophene-3-carboxylates, are valuable intermediates in organic synthesis. The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride.

Below is an interactive data table illustrating the esterification of this compound with a selection of alcohols.

| Alcohol | Ester Product | Potential Reaction Conditions |

| Methanol | Methyl 2,5-dimethylthiophene-3-carboxylate | Pyridine, room temperature |

| Ethanol | Ethyl 2,5-dimethylthiophene-3-carboxylate | Gentle heating |

| Isopropanol | Isopropyl 2,5-dimethylthiophene-3-carboxylate | Triethylamine, THF |

| Phenol | Phenyl 2,5-dimethylthiophene-3-carboxylate | NaOH (aq), Schotten-Baumann conditions |

This compound serves as a precursor for the synthesis of 2,5-dimethyl-3-thienyl ketones through its reaction with various carbon-based nucleophiles, such as organometallic reagents. Grignard reagents (R-MgX) and organocadmium reagents (R2Cd) are commonly employed for this transformation. The reaction with organocadmium reagents is particularly useful as it typically stops at the ketone stage without further addition to the newly formed carbonyl group.

The successful application of the Willgerodt reaction to 2,5-dimethyl-3-thienyl ketones provides indirect evidence for their formation from the corresponding acyl chloride. This reaction transforms the ketone into a carboxylic acid amide with the same number of carbon atoms.

Further reaction of the formed ketone with another equivalent of a Grignard reagent or a reducing agent like sodium borohydride (B1222165) would lead to the formation of the corresponding tertiary or secondary carbinols (alcohols), respectively.

The following table summarizes the expected products from the reaction of this compound with different carbon nucleophiles.

| Carbon Nucleophile | Intermediate/Product | Subsequent Reaction/Product |

| Dimethylcadmium ( (CH3)2Cd ) | 1-(2,5-Dimethyl-3-thienyl)ethan-1-one | - |

| Phenylmagnesium bromide (PhMgBr) | (2,5-Dimethyl-3-thienyl)(phenyl)methanone | Further reaction with PhMgBr to yield (2,5-dimethyl-3-thienyl)diphenylmethanol |

| Sodium borohydride (NaBH4) (on the ketone) | - | Reduction of the ketone to 1-(2,5-dimethyl-3-thienyl)ethanol |

Electrophilic and Radical Reactivity of this compound Systems

The thiophene ring in 2,5-dimethylthiophene (B1293386) is electron-rich and susceptible to electrophilic substitution. A key example of this reactivity is the Friedel-Crafts acylation of 2,5-dimethylthiophene itself. In the presence of a Lewis acid catalyst such as aluminum chloride, various acylating agents can introduce an acyl group onto the thiophene ring. The use of pyridine as a hydrogen chloride acceptor in these reactions has been shown to improve the yields of the corresponding ketones.

While the primary focus of this article is the reactivity of the carbonyl chloride group, it is important to note the electrophilic character of the thiophene ring within the broader chemical system.

There is currently a lack of specific research findings in the public domain concerning the radical reactivity of this compound.

Mechanistic Studies on the Transformation of Thiophene Carbonyl Chlorides

Mechanistic investigations into the reactions of thiophene carbonyl chlorides provide valuable insights into their reactivity. X-ray crystallographic studies on the parent compound, thiophene-3-carbonyl chloride, have revealed the phenomenon of "ring flip disorder". This indicates the existence of two conformational forms that differ by a 180° rotation about the C(3)-C=O bond. While this study was not conducted on the 2,5-dimethyl substituted derivative, it suggests that such conformational flexibility could be a general feature for thiophene-3-carbonyl derivatives and may influence their reactivity and interaction with nucleophiles.

Applications in the Synthesis of Advanced Organic Molecules Utilizing 2,5 Dimethylthiophene 3 Carbonyl Chloride

Construction of Heterocyclic Conjugated Systems

2,5-Dimethylthiophene-3-carbonyl chloride is a key intermediate in the development of novel π-conjugated systems, which are of significant interest for their applications in organic electronics and optoelectronics. The thiophene (B33073) moiety is an electron-rich aromatic system that facilitates charge transport, and its incorporation into larger conjugated structures can be used to tune the material's photophysical properties. acs.orgrsc.org

The synthesis of such systems often involves the reaction of the carbonyl chloride with other aromatic or heterocyclic units. For instance, it can be used in Friedel-Crafts acylation reactions to introduce the 2,5-dimethylthiophen-3-oyl group onto another aromatic ring, thereby extending the π-conjugation. Subsequent chemical modifications can then be performed to create more complex architectures.

Thiophene-based π-conjugated oligomers and polymers have been synthesized for their intriguing photophysical properties and potential applications in fluorescent probes and organic solar cells. acs.org The connection of electron-rich thiophene moieties through rigid π-bridges is a common strategy to modulate the backbone conformation and, consequently, the electronic and optical properties of the resulting oligomers. acs.org The carbonyl chloride functionality of this compound provides a convenient handle to introduce the thiophene unit into these larger conjugated systems.

Table 1: Examples of Heterocyclic Conjugated Systems Derived from Thiophene Precursors

| Class of Compound | Synthetic Strategy | Key Properties | Potential Applications |

|---|---|---|---|

| Thiophene-based π-conjugated chromophores | Connection of thiophene moieties with aryl polyyne bridges | Strong and stable electrochemiluminescence | Organic small molecule luminescent devices, sensors |

| Positional isomeric thiophene-based π-conjugated chromophores | Connection of thiophene moieties via different substitution patterns on a central aromatic ring | Intense UV-vis absorption and fluorescence emission | Fluorescent probes, organic solar cells |

Synthesis of Biologically Oriented Thiophene Scaffolds and Ligands

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. proquest.com Its ability to act as a bioisostere for the benzene (B151609) ring, coupled with its unique electronic properties, makes it an attractive component in the design of new therapeutic agents. This compound is a valuable starting material for the synthesis of a variety of biologically active thiophene derivatives.

The carbonyl chloride group can be readily converted into amides, esters, and ketones, providing access to a wide range of functionalized thiophenes. For example, reaction with amines leads to the formation of thiophene-3-carboxamides, a structural motif found in a number of compounds with reported antiproliferative activity. mdpi.com

Furthermore, the thiophene nucleus can be incorporated into more complex heterocyclic systems with known biological relevance, such as pyrazoles and thieno[3,2-d]pyrimidines. nih.govresearchgate.netbeilstein-journals.org For instance, the reaction of this compound with a suitable hydrazine (B178648) derivative could be a key step in the synthesis of novel pyrazole-containing compounds. Pyrazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. proquest.comresearchgate.netrsc.org Similarly, thieno[3,2-d]pyrimidines, which can be synthesized from appropriately functionalized aminothiophenes, have been investigated as inhibitors of various enzymes. nih.govresearchgate.net

Table 2: Biologically Active Scaffolds Incorporating the Thiophene Ring

| Scaffold | General Synthetic Approach | Reported Biological Activities |

|---|---|---|

| Thiophene-3-carboxamides | Reaction of a thiophene-3-carbonyl chloride with an amine | Antiproliferative |

| Thiophene-containing pyrazoles | Cyclocondensation of a 1,3-dicarbonyl compound (derived from the thiophene) with a hydrazine | Antimicrobial, anti-inflammatory, anticancer |

Role in the Preparation of Functional Materials (e.g., Polymers, Photoactive Compounds)

The unique electronic and optical properties of thiophene-based molecules make them prime candidates for the development of functional materials. numberanalytics.com this compound can be utilized in the synthesis of polymers and photoactive compounds with tailored properties.

In the realm of polymer chemistry, thiophene-containing polymers are a major class of conducting polymers. numberanalytics.comresearchgate.net While the direct polymerization of acyl chlorides is not a common route to high molecular weight conjugated polymers, this compound can be used to synthesize monomers for subsequent polymerization. For example, the carbonyl chloride can be converted to other functional groups that are amenable to polymerization reactions, such as boronic esters for Suzuki polycondensation or halides for Stille coupling. nih.govrsc.org These methods allow for the synthesis of well-defined, regioregular polythiophenes, which is crucial for optimizing their electronic properties. nih.gov

For photoactive compounds, the 2,5-dimethylthiophene-3-carbonyl moiety can be incorporated into larger molecules to influence their absorption and emission characteristics. rsc.orgresearchgate.netmdpi.comresearchgate.net The electron-donating nature of the dimethylthiophene ring can be paired with electron-accepting units to create donor-acceptor chromophores with interesting photophysical properties, such as intramolecular charge transfer (ICT). mdpi.com These types of molecules are relevant for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. numberanalytics.comacs.org

Table 3: Functional Materials Derived from Thiophene Precursors

| Material Type | Synthetic Relevance of Thiophene Carbonyl Chloride | Key Features | Potential Applications |

|---|---|---|---|

| Conjugated Polymers | Precursor to monomers for polymerization (e.g., via conversion to boronic esters or halides) | High conductivity, electrochromism, luminescence | Organic electronics, sensors, electrochromic devices |

Use as a Chemical Intermediate in Multi-step Organic Syntheses

Beyond its direct incorporation into functional molecules, this compound is a valuable intermediate in multi-step organic syntheses. taylorfrancis.commit.edu The carbonyl chloride is a highly reactive functional group that can be transformed into a plethora of other functionalities, making it a versatile starting point for the synthesis of complex target molecules.

For example, it can be reduced to the corresponding alcohol, which can then undergo further reactions such as etherification or conversion to a leaving group for nucleophilic substitution. Alternatively, the carbonyl group can be a site for the introduction of new carbon-carbon bonds through reactions with organometallic reagents like Grignard or organolithium compounds.

The thiophene ring itself can also be further functionalized. The methyl groups at the 2- and 5-positions can potentially be modified, although the reactivity of the carbonyl chloride typically dominates. The inherent reactivity of the thiophene ring towards electrophilic substitution can also be exploited, though the conditions must be carefully chosen to avoid reaction at the carbonyl chloride.

In a multi-step synthesis, the sequence of reactions is crucial. researchgate.net The robust nature of the thiophene ring allows for a wide range of chemical transformations to be performed on the rest of the molecule once the carbonyl chloride has been converted to a more stable functional group. This makes this compound a strategic starting material for the efficient construction of complex molecular architectures.

Table 4: Common Transformations of Carbonyl Chlorides in Multi-step Synthesis

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acylation | Alcohol, Amine | Ester, Amide |

| Friedel-Crafts Acylation | Aromatic compound, Lewis acid | Ketone |

| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Alcohol |

Analytical and Spectroscopic Methodologies for Characterizing 2,5 Dimethylthiophene 3 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,5-Dimethylthiophene-3-carbonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals.

A singlet corresponding to the single aromatic proton at the C4 position of the thiophene (B33073) ring. Its chemical shift would be influenced by the electron-withdrawing carbonyl chloride group and the electron-donating methyl groups.

Two separate singlets for the two methyl groups at the C2 and C5 positions. nih.gov These protons typically appear in the upfield region of the spectrum. The specific chemical shifts help confirm their position on the thiophene ring. For the parent compound, 2,5-dimethylthiophene (B1293386), the methyl protons appear around 2.4 ppm and the ring protons at approximately 6.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for:

The carbonyl carbon of the acid chloride, which would appear significantly downfield (typically >160 ppm) due to the strong deshielding effect of the adjacent oxygen and chlorine atoms.

The four carbon atoms of the thiophene ring (C2, C3, C4, C5). The carbons attached to the methyl groups (C2, C5) and the carbonyl group (C3) will have characteristic chemical shifts.

The two methyl carbons, which will resonate at the highest field (most shielded) region of the spectrum.

The analysis of coupling constants in high-resolution spectra and the use of two-dimensional NMR techniques like COSY and HSQC can further confirm the connectivity between protons and carbons. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-CH₃ | ~2.5 | ~15 | Methyl group adjacent to sulfur. |

| C5-CH₃ | ~2.3 | ~14 | Methyl group adjacent to the C4 proton. |

| C4-H | ~7.0 | ~125-130 | Aromatic proton, deshielded by the adjacent carbonyl group. |

| C=O | - | >160 | Carbonyl carbon of the acid chloride. |

| C2 | - | ~140 | Ring carbon attached to a methyl group. |

| C3 | - | ~135 | Ring carbon attached to the carbonyl group. |

| C5 | - | ~138 | Ring carbon attached to a methyl group. |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₇H₇ClOS), the molecular ion peak (M⁺) would be observed at m/z 174. The presence of chlorine is readily identified by the isotopic peak at M+2 (m/z 176) with an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The sulfur atom also contributes a smaller M+2 peak due to the ³⁴S isotope. researchgate.net

The fragmentation of thiophene dicarbonyl dichlorides is characterized by the cleavage of the C-Cl bond. nih.gov A similar primary fragmentation for this compound would be the loss of a chlorine radical to form an acylium ion ([M-Cl]⁺), which would be a prominent peak in the spectrum. nih.govchemguide.co.uk Subsequent fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion. libretexts.org Other characteristic fragment ions may arise from the cleavage of the thiophene ring or the loss of methyl groups. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. nih.gov

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 174/176 | [C₇H₇ClOS]⁺ | Molecular Ion (M⁺) |

| 139 | [C₇H₇OS]⁺ | Loss of Cl radical from M⁺ |

| 111 | [C₆H₇S]⁺ | Loss of CO from [M-Cl]⁺ |

| 97 | [C₅H₅S]⁺ | Loss of CH₂ from [C₆H₇S]⁺ |

| 159 | [C₆H₄ClOS]⁺ | Loss of CH₃ radical from M⁺ |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. For this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the acid chloride group, typically found in the range of 1750-1815 cm⁻¹. Other expected significant peaks include:

C-H stretching vibrations from the aromatic ring and the methyl groups (around 2900-3100 cm⁻¹).

C=C stretching vibrations of the thiophene ring (around 1400-1600 cm⁻¹).

C-Cl stretching vibration (around 600-800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions. nii.ac.jp The spectrum of thiophene itself shows an intense band around 235 nm. nii.ac.jp The presence of substituents on the thiophene ring affects the position and intensity of these absorption maxima (λmax). nih.govnih.gov For this compound, the combination of the electron-donating methyl groups and the electron-withdrawing, conjugated carbonyl chloride group is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted thiophene. nii.ac.jpresearchgate.net

| Technique | Feature | Expected Range/Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | 1750 - 1815 cm⁻¹ | Acid Chloride Carbonyl |

| C-H Stretch | 2900 - 3100 cm⁻¹ | Aromatic and Aliphatic C-H | |

| C=C Stretch | 1400 - 1600 cm⁻¹ | Thiophene Ring | |

| C-Cl Stretch | 600 - 800 cm⁻¹ | Acyl Chloride | |

| UV-Vis Spectroscopy | λmax | > 235 nm | π → π* Transition |

X-ray Crystallography for Three-Dimensional Structure Elucidation

While the specific crystal structure of this compound is not widely reported, valuable insights can be drawn from the analysis of the closely related thiophene-3-carbonyl chloride. mdpi.com The X-ray structure of this parent compound revealed that the molecule is subject to "ring flip disorder," a phenomenon where two conformations, differing by a 180° rotation about the C(3)–C=O bond, co-exist within the crystal lattice. mdpi.comresearchgate.netresearchgate.net It is plausible that this compound could exhibit similar behavior.

Crystallographic analysis would provide precise measurements for key structural parameters. For thiophene-3-carbonyl chloride, the C=O bond length is approximately 1.185 Å and the C-Cl bond length is about 1.793 Å. mdpi.comresearchgate.net The bond angles within the thiophene ring and around the carbonyl carbon would also be determined with high precision, confirming the planarity of the thiophene ring and the geometry of the carbonyl chloride substituent. mdpi.com

| Parameter | Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | 1.185 Å | Carbonyl double bond |

| C-Cl Bond Length | 1.793 Å | Carbon-chlorine single bond |

| C(ring)-C(carbonyl) Bond Length | 1.460 Å | Bond connecting ring to substituent |

| O=C-Cl Bond Angle | 118.6° | Angle within the carbonyl chloride group |

| C(ring)-C(carbonyl)-O Bond Angle | 127.1° | Angle defining substituent orientation |

Data from the analysis of the parent compound, thiophene-3-carbonyl chloride. mdpi.comresearchgate.net

Advanced Chromatographic and Separation Techniques for Purity Assessment

Advanced chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Gas Chromatography (GC): GC is a highly effective method for analyzing volatile and thermally stable compounds like thiophene derivatives. nist.gov When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. researchgate.netnih.gov For the analysis of sulfur-containing compounds, highly selective and sensitive detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Flame Photometric Detector (FPD) can be employed. shimadzu.comshimadzu.com These detectors provide excellent selectivity for sulfur compounds, enabling their detection even at trace levels in complex matrices. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purity assessment of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak is characteristic of the compound, and the peak area can be used to quantify its purity.

Computational and Theoretical Approaches to 2,5 Dimethylthiophene 3 Carbonyl Chloride Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and fundamental properties of thiophene (B33073) derivatives. For compounds related to 2,5-dimethylthiophene-3-carbonyl chloride, DFT has been employed to study the geometry and electronic structures of complexes involving thiophene acyl chlorides and Lewis acids like aluminum chloride. researchgate.net Such studies analyze the relative energies of different complexes and their corresponding carbocations, which helps in understanding reactivity in processes like Friedel-Crafts acylation. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com Studies on other substituted thiophene derivatives have shown how different functional groups influence this gap. mdpi.com For this compound, the electron-donating methyl groups and the electron-withdrawing carbonyl chloride group would significantly influence the electron density distribution in the thiophene ring and the energies of the frontier orbitals.

Below is a table showing representative electronic properties calculated for related thiophene derivatives using DFT, illustrating the type of data that can be obtained for this compound.

Table 1: Calculated Electronic Properties of Substituted Thiophene Derivatives

| Property | Description | Typical Calculated Values (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. | -6.0 to -7.0 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.0 |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 |

Note: The values are illustrative and based on DFT calculations for analogous thiophene compounds.

Molecular Modeling and Conformational Analysis of Thiophene Acyl Chlorides

Molecular modeling provides critical insights into the three-dimensional structure and conformational preferences of molecules. For thiophene acyl chlorides, a key conformational feature is the rotation around the single bond connecting the thiophene ring to the carbonyl group. mdpi.com

Experimental studies on the parent compound, thiophene-3-carbonyl chloride, have revealed a phenomenon known as "ring flip disorder" in its crystal structure. mdpi.comresearchgate.net This disorder arises from the co-existence of two principal conformers that differ by an approximately 180° rotation about the C3–C(O)Cl bond. mdpi.com Computational modeling can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to the stable conformers and the energy barriers separating them.

In this compound, the presence of methyl groups at the 2- and 5-positions introduces steric hindrance that would likely influence the preferred conformation of the carbonyl chloride group. Molecular mechanics and quantum chemical calculations can quantify these steric effects and predict the most stable rotamers. The analysis of bond lengths and angles is also a fundamental aspect of conformational analysis. X-ray diffraction data for thiophene-3-carbonyl chloride provides precise measurements that serve as a benchmark for validating the accuracy of computational models. researchgate.net

Table 2: Selected Experimental Bond Lengths and Angles for Thiophene-3-carbonyl Chloride

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C3–C6 (carbonyl) | 1.460(3) Å |

| C6–O6 (carbonyl) | 1.185(2) Å | |

| C6–Cl7 | 1.793(2) Å | |

| Bond Angle | C2–C3–C6 | 126.6(2)° |

| C4–C3–C6 | 120.9(2)° |

Data from the X-ray crystal structure of thiophene-3-carbonyl chloride. researchgate.net The numbering is based on the cited crystallographic study.

Elucidation of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. For reactions involving thiophene derivatives, computational studies have successfully elucidated complex multi-step pathways. nih.gov

For example, in the synthesis of related dihydrothiophenes, high-level quantum chemical calculations have been used to investigate the reaction mechanism. nih.gov These studies can distinguish between competing pathways, such as intramolecular S_N2 substitution versus nucleophilic addition-elimination. nih.gov By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a complete energy profile of the reaction can be constructed.

This approach can be applied to reactions involving this compound, such as its acylation reactions or nucleophilic substitution at the carbonyl carbon. Computational modeling can predict the structure of the transition state and its associated activation energy, providing a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) analysis can further be used to confirm that a calculated transition state correctly connects the reactant and product states. acs.org

Table 3: Example of Calculated Activation Energies in a Thiophene-Forming Reaction

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Ring Closure | Nucleophilic addition to form the thiophene ring. | 46.6 - 54.5 |

| H-Transfer | Intramolecular proton transfer. | ~29 |

| Elimination | Removal of a small molecule to yield the final product. | ~72 |

Note: These values are illustrative, based on a DFT study of a specific dihydrothiophene synthesis, and demonstrate the type of data obtained from reaction pathway elucidation. nih.govacs.org

Prediction of Spectroscopic Data and Correlation with Experimental Observations

A significant application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental measurements to confirm molecular structures and assign spectral features. For thiophene-3-carbonyl chloride, experimental spectroscopic data are available and have been used for its characterization. mdpi.comresearchgate.net

Computational methods, primarily DFT, can accurately calculate various spectroscopic properties:

Vibrational Spectra: The calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. The predicted frequencies and intensities can be compared with experimental spectra to assign specific peaks to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carbonyl group and the various C-H and C-S vibrations of the thiophene ring.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) and coupling constants can be calculated. These predictions are highly valuable for interpreting complex experimental NMR spectra and confirming the constitution and substitution pattern of the molecule.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This can help in understanding the electronic structure and the nature of the orbitals involved in the transitions.

The correlation between predicted and experimental spectra provides a robust validation of the computed molecular structure and electronic properties. While specific computational spectroscopic studies on this compound are not widely reported, the established methodologies are routinely applied to similar organic molecules with high accuracy. mdpi.com

Future Prospects and Emerging Research Frontiers for 2,5 Dimethylthiophene 3 Carbonyl Chloride

Sustainable and Green Chemistry Innovations in Synthesis

The synthesis of acyl chlorides, including 2,5-Dimethylthiophene-3-carbonyl chloride, has traditionally relied on reagents like thionyl chloride and oxalyl chloride. While effective, these reagents pose significant environmental and safety concerns due to their toxicity and the generation of hazardous byproducts. The principles of green chemistry are now guiding the development of more benign and sustainable alternatives.

Future synthetic strategies for this compound are expected to increasingly adopt greener methodologies. This includes the exploration of solvent-free reaction conditions, which minimize waste and energy consumption. nih.govrsc.orgresearchgate.net Microwave-assisted synthesis, for instance, has been shown to accelerate the synthesis of thiophene (B33073) oligomers under solvent-free conditions, a principle that could be adapted for the preparation of thiophene-based intermediates. researchgate.net

Furthermore, the development of catalytic methods to replace stoichiometric and hazardous reagents is a cornerstone of green chemistry. Research into solid acid catalysts and alternative activating agents that can be easily recovered and reused will likely provide more environmentally friendly pathways to thiophene-based acyl chlorides. The use of multicomponent reactions (MCRs) also presents a green and efficient route for the one-pot synthesis of diverse thiophene derivatives, potentially reducing the number of synthetic steps required to access precursors for this compound. nih.gov

Table 1: Comparison of Traditional vs. Green Reagents for Acyl Chloride Synthesis

| Reagent | Advantages | Disadvantages | Green Chemistry Perspective |

| Thionyl Chloride (SOCl₂) | Highly reactive, readily available | Toxic, corrosive, produces gaseous HCl and SO₂ byproducts | Poor: High E-factor, hazardous |

| Oxalyl Chloride ((COCl)₂) | Effective, volatile byproducts (CO, CO₂, HCl) | Toxic, moisture-sensitive | Moderate: Cleaner reaction but still hazardous |

| Phosphorus Pentachloride (PCl₅) | Strong chlorinating agent | Solid, difficult to handle, produces solid byproducts | Poor: Atom-inefficient, hazardous |

| Vilsmeier-type reagents | Milder conditions for some substrates | Often require stoichiometric use, complex work-up | Moderate: Can be catalytic but often not |

| Catalytic Methods (e.g., with phosphine oxides) | Reduced waste, potential for milder conditions | Catalyst development is ongoing, may have limited scope | Good: High atom economy, reduced hazards |

Flow Chemistry and Automated Synthesis of Thiophene-Based Compounds

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration into automated workflows. nih.govbohrium.comnih.gov These benefits are particularly relevant for the synthesis of reactive intermediates like this compound.

The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field. bohrium.comresearchgate.net Automated flow reactors can enable the safe handling of hazardous reagents and the controlled generation of unstable intermediates. For the synthesis of this compound, a continuous flow process could involve the pumping of 2,5-dimethylthiophene-3-carboxylic acid and a chlorinating agent through a heated microreactor, followed by in-line purification to yield the desired product with high purity. This approach would minimize operator exposure to corrosive chemicals and allow for on-demand production.

Moreover, automated synthesis platforms can accelerate the discovery and optimization of new reaction pathways. nih.gov By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions for the synthesis of thiophene-based compounds can be rapidly identified. The integration of real-time analytical techniques, such as FT-IR and NMR spectroscopy, into flow systems provides immediate feedback on reaction progress, further enhancing efficiency and control. nih.gov

Catalyst Development for Highly Selective Transformations

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. The development of novel catalysts for the functionalization of thiophene rings is a key research frontier with direct implications for the synthesis of this compound.

A particularly promising area is the palladium-catalyzed direct C-H functionalization of thiophenes. rsc.org This approach allows for the introduction of functional groups directly onto the thiophene ring, bypassing the need for pre-functionalized starting materials and thus improving atom economy. Palladium-catalyzed carbonylation, for example, can be used to directly introduce a carbonyl group at the C3 position of 2,5-dimethylthiophene (B1293386), providing a direct route to the corresponding carboxylic acid or its derivatives. researchgate.net Recent advancements have focused on developing catalyst systems that operate under milder conditions and with lower catalyst loadings.

The regioselectivity of these transformations is a critical challenge. The development of ligands that can precisely control the site of functionalization on the thiophene ring is an active area of research. By tuning the electronic and steric properties of the catalyst, it is possible to achieve high selectivity for the desired isomer. Rhodium-catalyzed reactions have also shown promise for the regioselective synthesis of highly substituted thiophenes. organic-chemistry.org

Table 2: Selected Catalytic Systems for Thiophene Functionalization

| Catalyst System | Transformation | Substrate Scope | Key Advantages |

| Pd(OAc)₂ / PPh₃ | C-H Arylation | Thiophenes, aryl halides | Direct functionalization, good yields |

| [Rh(cod)Cl]₂ / dppf | C-H Borylation | Thiophenes, bis(pinacolato)diboron | Access to versatile boronic esters |

| Pd(OAc)₂ / p-benzoquinone | C-H Carbonylation | Thiophenes, CO | Direct introduction of carbonyl group |

| RuCl₂(p-cymene)₂ / K₂CO₃ | C-H Alkylation | Arenes, alkyl halides | Meta-selective functionalization |

Exploration of Novel Chemical Biology Applications

While this compound is primarily a reactive intermediate, its thiophene scaffold is a privileged structure in medicinal chemistry and chemical biology. ijprajournal.comnih.gov Thiophene derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors and fluorescent probes. nih.govnih.govresearchgate.netnih.gov

The future in this area lies in utilizing this compound as a versatile starting material for the synthesis of novel bioactive molecules and chemical probes. Its carbonyl chloride functionality allows for facile reaction with a variety of nucleophiles, such as amines and alcohols, enabling the rapid generation of diverse compound libraries for biological screening.

One emerging application is in the development of fluorescent probes for bioimaging. By conjugating the 2,5-dimethylthiophene core with fluorophores and targeting moieties, it is possible to create probes that can selectively visualize specific cellular components or processes. nih.govnih.gov Thiophene-based dyes have been developed as lysosome-specific probes and for the detection of reactive oxygen and nitrogen species. nih.govacs.org

Furthermore, the 2,5-dimethylthiophene scaffold can be incorporated into molecules designed to interact with specific biological targets, such as enzymes or receptors. For instance, thiophene-based compounds have been investigated as inhibitors of topoisomerase II and neuraminidase. researchgate.netnih.gov The structural modifications enabled by the carbonyl chloride group can be used to optimize the binding affinity and selectivity of these compounds.

Table 3: Examples of Bioactive Thiophene Derivatives

| Thiophene Derivative Class | Biological Target/Application | Reported Activity |

| Thiophene-based pyrazolines | Topoisomerase II | Anticancer |

| Thiophene carboxamides | Neuraminidase | Antiviral (Influenza) |

| Thiophene-based dyes | Lysosomes | Fluorescent bioimaging |

| Thiophene-based rhodamines | Metal ions (Fe³⁺, Al³⁺) | Fluorescent sensing |

| Aminothiophene derivatives | Various enzymes | Enzyme inhibition |

Q & A

Q. What are the primary synthetic routes for preparing 2,5-dimethylthiophene-3-carbonyl chloride, and what are their respective advantages?

The synthesis often involves chlorination of the corresponding thiophene carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A one-pot method using HCl as a chlorine source has been reported for analogous thiophene derivatives, offering advantages in cost and reduced by-product formation due to milder conditions . For instance, refluxing with pyridine as a catalyst (as seen in thiophene carbonylations) can improve yields by stabilizing reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1750–1800 cm⁻¹ confirms the acyl chloride group. Thiophene ring vibrations appear at 600–800 cm⁻¹ .

- ¹H/¹³C NMR : The methyl groups on the thiophene ring resonate at δ 2.3–2.6 ppm (¹H), while the carbonyl carbon appears near δ 160–170 ppm (¹³C). Coupling patterns in the aromatic region (δ 6.5–7.5 ppm) help confirm substitution positions .

Q. What are the critical stability considerations and recommended storage conditions for this compound in laboratory settings?

This compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (e.g., argon) at –20°C in airtight, dark glass containers. Avoid contact with water, alcohols, or amines. Use desiccants like molecular sieves during storage. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling due to its corrosive nature .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of this compound?

By adjusting stoichiometry and temperature:

- Use a 1.2–1.5 molar excess of SOCl₂ to ensure complete conversion of the carboxylic acid.

- Reflux in anhydrous dichloromethane (DCM) at 40–50°C to balance reactivity and side reactions.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to isolate the product before decomposition .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and steric effects from methyl groups. Solvent effects (e.g., DCM vs. THF) can be simulated using the Polarizable Continuum Model (PCM) to predict reaction rates and regioselectivity .

Q. What strategies can resolve contradictions in reported reaction yields or selectivity when using this compound in multi-step syntheses?

- Meta-analysis : Cross-reference literature using databases like PubMed or TOXCENTER (as in chlorophenol studies) to identify common variables (e.g., catalyst purity, solvent grade) .

- Controlled Replication : Systematically vary parameters (e.g., temperature, solvent polarity) while tracking intermediates via LC-MS to isolate critical factors affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.